molecular formula C22H14F2N2O2 B2583458 N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide CAS No. 1164548-22-4

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide

Cat. No.: B2583458
CAS No.: 1164548-22-4
M. Wt: 376.363
InChI Key: ITYQHBKGMDYQOB-JLHYYAGUSA-N
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Description

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole moiety and a difluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The difluorobenzamide group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzenecarboxamide
  • N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzenesulfonamide

Uniqueness

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O2/c23-16-4-3-5-17(24)21(16)22(27)25-15-11-8-14(9-12-15)10-13-20-26-18-6-1-2-7-19(18)28-20/h1-13H,(H,25,27)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYQHBKGMDYQOB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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